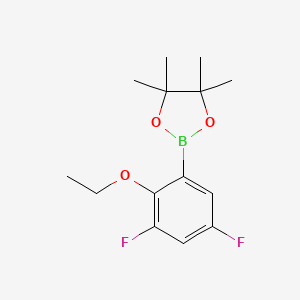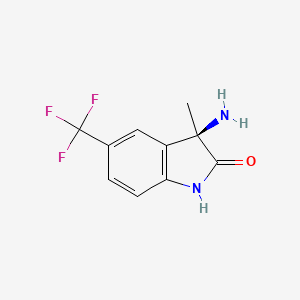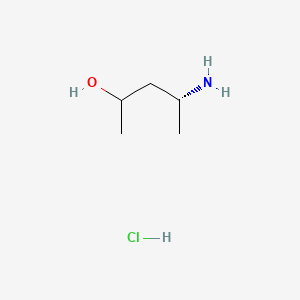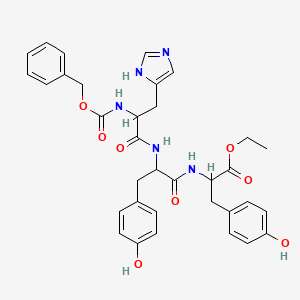
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2-aminopyrimidine with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The resulting intermediate is then esterified using methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
化学反応の分析
Types of Reactions
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyrimidines.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids.
科学的研究の応用
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
作用機序
The mechanism of action of Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of critical biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival . The compound’s ability to bind to DNA and RNA also contributes to its antiviral and anticancer properties .
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxypyrimidine: Shares the pyrimidine core but lacks the anilino and ester groups.
Methyl 2-(3-methoxyanilino)pyrimidine-4-carboxylate: Similar structure but without the chlorine atom at the 5-position.
Uniqueness
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate is unique due to the presence of both the chlorine atom and the methoxyanilino group, which confer distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound in various applications .
特性
分子式 |
C13H12ClN3O3 |
|---|---|
分子量 |
293.70 g/mol |
IUPAC名 |
methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-9-5-3-4-8(6-9)16-13-15-7-10(14)11(17-13)12(18)20-2/h3-7H,1-2H3,(H,15,16,17) |
InChIキー |
ILZXHMUDUACQTH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC2=NC=C(C(=N2)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B13900472.png)




![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)

![[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline](/img/structure/B13900521.png)
